molecular formula C17H16N2S B2783370 4-(3,4-dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol CAS No. 730951-45-8

4-(3,4-dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol

Cat. No.: B2783370
CAS No.: 730951-45-8
M. Wt: 280.39
InChI Key: UXIXDRDSHJKFSV-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a thiol group (-SH) attached to the imidazole ring, which is further substituted with phenyl and 3,4-dimethylphenyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol typically involves the condensation of 3,4-dimethylphenylamine with phenylglyoxal in the presence of ammonium acetate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate is then treated with hydrogen sulfide or a thiolating agent to introduce the thiol group, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form corresponding dihydroimidazole derivatives.

    Substitution: The phenyl and 3,4-dimethylphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chloromethyl methyl ether, or nitrating agents.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl and 3,4-dimethylphenyl groups.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol
  • 4-(3,4-Dimethylphenyl)-1-phenyl-1H-imidazole-2-selenol
  • 4-(3,4-Dimethylphenyl)-1-phenyl-1H-imidazole-2-amine

Uniqueness

This compound is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, such as the selenol and amine derivatives, the thiol compound exhibits different redox properties and potential for forming disulfide bonds, making it valuable for specific applications in chemistry and biology.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-3-phenyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-12-8-9-14(10-13(12)2)16-11-19(17(20)18-16)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIXDRDSHJKFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322432
Record name 5-(3,4-dimethylphenyl)-3-phenyl-1H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

730951-45-8
Record name 5-(3,4-dimethylphenyl)-3-phenyl-1H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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